Cohumulone

Description

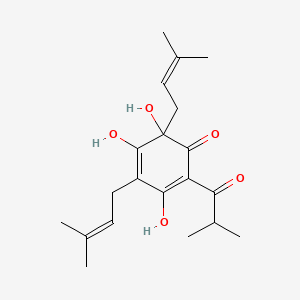

This compound is a natural product found in Humulus lupulus and Humulus with data available.

Structure

3D Structure

Properties

IUPAC Name |

3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O5/c1-11(2)7-8-14-17(22)15(16(21)13(5)6)19(24)20(25,18(14)23)10-9-12(3)4/h7,9,13,22-23,25H,8,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRSITEVYZGOOQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20931549, DTXSID701318500 | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-25-1, 142628-20-4 | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cohumulone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142628204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,6-Trihydroxy-4,6-bis(3-methylbut-2-en-1-yl)-2-(2-methylpropanoyl)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20931549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cohumulone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COHUMULONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y34G4NIC8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Isolation of Cohumulone: A Technical Guide to its Discovery and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cohumulone, a key alpha-acid constituent of the hop plant (Humulus lupulus), plays a pivotal role in the brewing industry and is of increasing interest to the pharmaceutical sector for its potential therapeutic properties. This in-depth technical guide provides a comprehensive overview of the discovery of this compound and the evolution of its isolation methodologies. We will delve into the classical chemical separation techniques that defined the early understanding of hop chemistry and contrast them with the sophisticated chromatographic methods employed today. This guide will offer detailed, step-by-step protocols for both a historical and a modern preparative-scale isolation of this compound, underpinned by a discussion of the physicochemical principles governing each separation.

Introduction

The characteristic bitterness of beer is primarily derived from a class of compounds known as alpha-acids, which are biosynthesized and stored in the lupulin glands of the hop cone. For many years, this bitterness was attributed to a single substance, "humulone." However, pioneering work in the mid-20th century revealed a more complex picture. In 1952, Rigby and Bethune first reported the existence of a second major alpha-acid, which they named this compound.[1] This discovery marked a significant advancement in the understanding of hop chemistry and its impact on brewing science.

This compound, along with its structural analogs humulone and adhumulone, are the most abundant alpha-acids in most hop varieties.[1][2] While all alpha-acids contribute to bitterness upon isomerization during the brewing process, the specific congener can influence the quality and intensity of this bitterness.[1][2] Beyond the brewery, this compound and other hop-derived compounds are being investigated for a range of pharmacological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This has spurred the development of efficient and scalable methods for the isolation of pure this compound for research and potential drug development.

This guide will first explore the historical context of this compound's discovery and the classical methods used for its initial isolation. Subsequently, we will provide a detailed protocol for a modern, preparative-scale isolation of this compound using high-performance liquid chromatography (HPLC), a technique that offers superior resolution and efficiency.

The Discovery and Early Isolation of Alpha-Acids: A Historical Perspective

The journey to isolating this compound began with the earlier work on the total alpha-acid fraction of hops. In the early 20th century, chemists like Wieland laid the groundwork by developing methods to isolate humulone. A key technique involved the fractional precipitation of the lead salts of the alpha-acids, followed by the formation of crystalline derivatives. One of the most successful early methods for purifying humulone was its reaction with o-phenylenediamine to form a stable, crystalline adduct. This allowed for the separation of humulone from the more resinous and amorphous components of the hop extract.

The discovery of this compound by Rigby and Bethune in 1952 was a direct result of applying and refining these classical separation techniques.[1] They recognized that the "humulone" fraction was, in fact, a mixture of closely related compounds. Through careful fractional crystallization and derivatization, they were able to isolate and characterize this compound as a distinct chemical entity.

Physicochemical Properties of Alpha-Acids

The separation of alpha-acids is governed by their physicochemical properties. They are weak organic acids with a pKa of approximately 5.5.[3] This acidic nature is fundamental to many of the classical and modern isolation techniques, which often exploit changes in solubility with pH. The alpha-acids are poorly soluble in water, especially under acidic conditions, but their solubility increases significantly in alkaline solutions and in various organic solvents.[3][4] The subtle differences in the polarity and structure of this compound, humulone, and adhumulone, which arise from variations in their acyl side chains, are the basis for their chromatographic separation.

| Property | Value | Reference |

| pKa | ~5.5 | [3] |

| Water Solubility (pH 5) | ~50 ppm (for humulone) | [3] |

| Water Solubility (pH 4) | ~10 ppm (for humulone) | [3] |

| Solubility in Organic Solvents | Soluble in methanol, ethanol, diethyl ether, hexane, toluene | [1][5][6] |

Classical Isolation Methodology: The o-Phenylenediamine Adduct Approach

While no detailed protocol from the 1950s for the specific isolation of this compound is readily available, a plausible reconstruction based on the methods of the era for humulone can be outlined. This method relies on the differential crystallization of the o-phenylenediamine adducts of the alpha-acid analogs.

Experimental Protocol

Objective: To enrich and isolate this compound from a hop extract through fractional crystallization of its o-phenylenediamine adduct.

Materials:

-

Hop extract (rich in alpha-acids)

-

o-Phenylenediamine

-

Methanol

-

Hexane

-

Diethyl ether

-

Hydrochloric acid (HCl), 2M

-

Sodium sulfate (anhydrous)

-

Beakers, flasks, and other standard laboratory glassware

-

Heating mantle and magnetic stirrer

-

Filtration apparatus (Buchner funnel, filter paper)

-

Rotary evaporator

Procedure:

-

Extraction of Alpha-Acids:

-

A crude hop extract is first obtained by solvent extraction of hop pellets or cones using a non-polar solvent like hexane or supercritical CO2.

-

The crude extract is then dissolved in a minimal amount of warm methanol.

-

-

Formation of the o-Phenylenediamine Adducts:

-

To the methanolic solution of the hop extract, a stoichiometric amount of o-phenylenediamine is added.

-

The mixture is gently warmed and stirred to facilitate the reaction and formation of the crystalline adducts of the alpha-acids.

-

The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

-

Fractional Crystallization:

-

The initial crop of crystals, which will be a mixture of the adducts of this compound, humulone, and adhumulone, is collected by vacuum filtration.

-

The principle of fractional crystallization is then applied. The collected crystals are redissolved in a minimal amount of warm methanol and allowed to recrystallize. The adduct of this compound, being slightly different in solubility and crystal packing from the humulone adduct, can be enriched in either the crystalline fraction or the mother liquor depending on the precise conditions. This process is repeated multiple times, with the purity of the fractions monitored by techniques available at the time, such as melting point determination.

-

-

Decomposition of the Adduct and Isolation of this compound:

-

The enriched this compound-o-phenylenediamine adduct is suspended in diethyl ether.

-

The suspension is then washed with 2M HCl to protonate the o-phenylenediamine and transfer it to the aqueous phase.

-

The ether layer, now containing the free this compound, is washed with water to remove any remaining acid.

-

The ether layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the isolated this compound.

-

Causality Behind Experimental Choices:

-

The use of o-phenylenediamine was a key innovation as it formed stable, crystalline derivatives with the alpha-acids, which were otherwise difficult to crystallize directly from the crude extract.

-

Fractional crystallization was the primary method for separating compounds with similar structures and properties before the advent of chromatography. It relies on small differences in solubility to achieve separation through repeated crystallization steps.

-

The use of acid to decompose the adduct is based on the basic nature of the diamine, which is readily protonated and extracted into the aqueous phase, leaving the neutral this compound in the organic solvent.

Modern Isolation Methodology: Preparative High-Performance Liquid Chromatography (HPLC)

Modern isolation of this compound relies on the high resolving power of chromatographic techniques. Preparative HPLC, in particular, allows for the efficient separation of the alpha-acid analogs in a single step, yielding highly pure compounds.

Experimental Protocol

Objective: To isolate high-purity this compound from a hop extract using preparative reverse-phase HPLC.

Materials and Equipment:

-

Hop extract (CO2 extract is ideal)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (or another suitable acid for pH adjustment)

-

Preparative HPLC system with a UV detector

-

Preparative C18 reverse-phase column

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Procedure:

-

Sample Preparation:

-

A known amount of hop extract is dissolved in methanol to create a concentrated stock solution.

-

The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

-

-

Chromatographic Conditions:

-

Column: A preparative C18 column (e.g., 250 x 22 mm, 5 µm particle size).[7]

-

Mobile Phase: A gradient of methanol and water, both acidified with a small amount of formic acid (e.g., to a pH of 2.6).[8] A typical gradient might be:

-

0-5 min: 75% Methanol

-

5-30 min: 75% -> 100% Methanol (linear gradient)

-

30-45 min: 100% Methanol[7]

-

-

Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min for a preparative column.[7]

-

Detection: UV detection at a wavelength where alpha-acids have strong absorbance, such as 233 nm.[8]

-

Injection Volume: A suitable volume of the filtered hop extract solution is injected onto the column.

-

-

Fraction Collection:

-

The chromatogram is monitored in real-time. The peaks corresponding to this compound, humulone, and adhumulone will elute at different retention times.

-

The fraction corresponding to the this compound peak is collected.

-

-

Solvent Removal and Product Recovery:

-

The collected fraction, which contains this compound dissolved in the mobile phase, is concentrated under reduced pressure using a rotary evaporator to remove the methanol and water.

-

The resulting purified this compound is then dried to a constant weight.

-

Causality Behind Experimental Choices:

-

Reverse-Phase HPLC: This technique is ideal for separating compounds of moderate polarity like the alpha-acids. The non-polar stationary phase (C18) interacts with the non-polar regions of the molecules, and the polar mobile phase elutes them.

-

Gradient Elution: A gradient of increasing methanol concentration is used to effectively separate the closely related alpha-acid analogs. The more polar compounds elute first, followed by the less polar ones.

-

Acidified Mobile Phase: The addition of formic acid to the mobile phase protonates the carboxylic acid groups of the alpha-acids, suppressing their ionization and leading to sharper, more symmetrical peaks and better separation.[8]

-

UV Detection: Alpha-acids have a strong chromophore that allows for their sensitive detection using a UV detector.

Visualization of Key Structures and Workflow

Chemical Structures of Major Alpha-Acids

Caption: Chemical structures of the three major alpha-acids found in hops.

Experimental Workflow for Modern Isolation of this compound

Caption: A schematic of the modern preparative HPLC workflow for this compound isolation.

Conclusion

The journey from the initial discovery of this compound to the development of highly efficient, modern isolation techniques highlights the significant progress in natural product chemistry. The classical methods, while laborious, laid the essential groundwork for understanding the chemical complexity of hops. Today, techniques like preparative HPLC provide researchers with the ability to obtain highly pure this compound, enabling further investigation into its biological activities and potential applications in the pharmaceutical and other industries. This guide provides the necessary technical details and rationale for both historical and contemporary approaches to this compound isolation, serving as a valuable resource for scientists in the field.

References

-

Suregork Loves Beer. (2012, July 31). Hop Science III: Bitterness. [Link]

-

ResearchGate. (n.d.). Structures of α-acids (n-humulone = compound 3, this compound = compound 2.... [Link]

-

Nickerson, G. B., & Williams, P. A. (1986). Varietal Differences in the Proportions of this compound, Adhumulone, and Humulone in Hops. Journal of the American Society of Brewing Chemists, 44(2), 91-95. [Link]

-

Craft Beer & Brewing. (n.d.). This compound | The Oxford Companion to Beer. [Link]

-

MDPI. (2022, November 12). Hop (Humulus lupulus L.) Specialized Metabolites: Extraction, Purification, Characterization in Different Plant Parts and In Vitro Evaluation of Anti-Oomycete Activities against Phytophthora infestans. [Link]

-

Wikipedia. (n.d.). Humulone. [Link]

-

BeerSmith. (2024, November 7). Understanding Hop Alpha Acids: Are Cohumulones Really Harsh?. [Link]

-

National Center for Biotechnology Information. (n.d.). Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography. [Link]

- Google Patents. (n.d.). Process for separation of beta-acids from extract containing alpha-acids and beta-acids.

-

American Society of Brewing Chemists. (n.d.). Preparation and Analysis of Liquid CO2 Hop Extracts. [Link]

-

ASBC Journal. (n.d.). High Performance Liquid Chromatographic Analysis of Hop Alpha- and Beta-Acids. [Link]

-

ResearchGate. (n.d.). Preparative isolation and purification of Xanthohumol from Hops (Humulus lupulus L .) by high-speed counter-current chromatography. [Link]

-

ResearchGate. (n.d.). A sample pretreatment strategy for pH-zone-refining counter-current chromatography. [Link]

-

PubMed Central. (2023, December 26). Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure. [Link]

-

Shimadzu. (n.d.). High Speed Analysis of α-Acids and β-Acids in Hops by using UHPLC. [Link]

-

Hopstore. (2019, September 4). Alpha acids and this compound, values that characterise bitterness. [Link]

-

SciSpace. (n.d.). The assay of bitterness in beers flavoured with isohumulone concentrates. [Link]

-

Oregon State University. (2017, August 18). A Comprehensive Evaluation of the Nonvolatile Chemistry Affecting the Sensory Bitterness Intensity of Highly Hopped Beers. [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. [Link]

- Google Patents. (n.d.). Natural and stable solutions of alpha-acids and their use for the improvement of foam quality of beer.

-

Semantic Scholar. (n.d.). THE MEASUREMENT OF BITTERNESS IN BEERS. [Link]

Sources

- 1. agraria.com.br [agraria.com.br]

- 2. beerandbrewing.com [beerandbrewing.com]

- 3. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]

- 4. US20110287152A1 - Natural and stable solutions of alpha-acids and their use for the improvement of foam quality of beer - Google Patents [patents.google.com]

- 5. Fractionation of High-Value Compounds from Hops Using an Optimised Sequential Extraction Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 7. Hop (Humulus lupulus L.) Specialized Metabolites: Extraction, Purification, Characterization in Different Plant Parts and In Vitro Evaluation of Anti-Oomycete Activities against Phytophthora infestans [mdpi.com]

- 8. Quantification of α-Acids in Fresh Hops by Reverse-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cohumulone Biosynthesis Pathway in Humulus lupulus

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cohumulone, a principal α-acid found in the lupulin glands of the female hop plant (Humulus lupulus L.), is a molecule of significant interest to the brewing industry and the pharmaceutical sector. Its contribution to the characteristic bitterness of beer is well-established, and emerging research continues to unveil its diverse pharmacological properties. Understanding the intricate biosynthetic pathway of this compound is paramount for optimizing its production in hops and for exploring its potential in drug development. This technical guide provides a comprehensive exploration of the this compound biosynthesis pathway, detailing the key enzymatic steps, the genetic regulation, and the subcellular organization of this complex metabolic process. We will delve into the experimental methodologies that have been pivotal in elucidating this pathway, offering field-proven insights into experimental design and data interpretation.

Introduction: The Significance of this compound

The female cones of the hop plant are distinguished by the presence of lupulin glands, which are specialized glandular trichomes responsible for the synthesis and accumulation of a diverse array of secondary metabolites.[1] Among these are the bitter acids, which are broadly classified into α-acids and β-acids.[2] this compound, along with its analogues humulone and adhumulone, constitutes the α-acid fraction.[3] These compounds are renowned for their contribution to the bitter taste of beer, a flavor that arises from their isomerization during the wort boiling process.[3] Beyond the brewery, this compound and other bitter acids have garnered attention for their potential therapeutic applications, exhibiting a range of biological activities.[4]

The biosynthesis of this compound is a multi-step enzymatic process that occurs predominantly within the lupulin glands.[1][5] This pathway is a testament to the metabolic ingenuity of plants, involving the coordinated action of enzymes from various subcellular compartments to channel precursors from primary metabolism into the production of this specialized metabolite. A thorough understanding of this pathway is not merely an academic exercise; it provides a foundation for the genetic improvement of hop varieties and for the heterologous production of this compound in microbial systems.

The this compound Biosynthesis Pathway: A Step-by-Step Elucidation

The biosynthesis of this compound can be conceptually divided into three key stages: (1) the formation of the isobutyryl-CoA side chain precursor from the branched-chain amino acid (BCAA) valine; (2) the construction of the phlorisobutyrophenone core; and (3) the sequential prenylation and subsequent oxidation to yield this compound.

Genesis of the Acyl Side-Chain: The Valine Catabolic Pathway

The journey to this compound begins with the branched-chain amino acid valine.[3][6] The degradation of valine provides the isobutyryl-CoA starter unit necessary for the construction of the this compound backbone.[7][8] This process is a prime example of the interplay between primary and secondary metabolism.

The catabolism of valine is initiated by the action of branched-chain aminotransferases (BCATs) .[2][9] In Humulus lupulus, two key BCATs have been identified: HlBCAT1, which is localized to the mitochondria and is primarily involved in BCAA degradation, and HlBCAT2, a plastidial enzyme associated with BCAA biosynthesis.[9][10][11] The mitochondrial HlBCAT1 catalyzes the transamination of valine to α-ketoisovalerate.[9][12]

Subsequently, the branched-chain α-keto acid dehydrogenase (BCKDH) complex , also located in the mitochondria, catalyzes the oxidative decarboxylation of α-ketoisovalerate to form isobutyryl-CoA.[7][10] This multi-enzyme complex plays a critical rate-limiting role in BCAA catabolism.[7]

For isobutyryl-CoA to be utilized in the downstream steps of this compound biosynthesis, which occur in the cytosol, it must be transported out of the mitochondria. A putative carboxyl-CoA ligase (CCL) is thought to be essential for maintaining a cytosolic pool of branched-chain acyl-CoAs for bitter acid synthesis.[7][8]

Causality in Experimental Choices: The elucidation of the valine degradation pathway's role in providing the this compound precursor was achieved through a combination of transcriptomic analysis and metabolite profiling.[9] RNA sequencing (RNA-seq) of isolated lupulin glands revealed a significant upregulation of transcripts encoding enzymes involved in BCAA metabolism compared to other tissues like leaves and cones.[9] This transcriptomic data was corroborated by metabolomic studies showing higher levels of BCAAs and their corresponding acyl-CoA intermediates in the glands.[9]

Forging the Core: The Role of Valerophenone Synthase

The central scaffold of this compound, phlorisobutyrophenone, is assembled by the enzyme valerophenone synthase (VPS) .[5][13] VPS is a type III polyketide synthase (PKS) that catalyzes the condensation of one molecule of isobutyryl-CoA with three molecules of malonyl-CoA.[7][14] This reaction is a key committing step in the biosynthesis of bitter acids.[8]

VPS shares a high degree of sequence homology with chalcone synthase (CHS), another type III PKS involved in flavonoid biosynthesis.[13][15] Interestingly, VPS exhibits bifunctional activity, capable of producing both phlorisobutyrophenone (the precursor to this compound) and naringenin chalcone (a flavonoid precursor).[15][16] However, its catalytic efficiency is significantly higher for the formation of phlorisobutyrophenone, indicating its primary role in bitter acid biosynthesis.[15][16] The expression of the VPS gene is highly specific to the lupulin glands, further underscoring its dedicated function in this pathway.[5][17]

Self-Validating Protocol Insight: The functional characterization of VPS was achieved through heterologous expression in Escherichia coli.[15] The purified recombinant enzyme was then incubated with various substrates, and the reaction products were analyzed using High-Performance Liquid Chromatography (HPLC). This approach allowed for the unambiguous determination of its substrate specificity and enzymatic activity.

The Final Touches: Prenylation and Oxidation

The final stages of this compound biosynthesis involve a series of prenylation events and an oxidative cyclization. These modifications are crucial for the biological activity and characteristic bitterness of the final molecule.

Aromatic prenyltransferases (PTs) are responsible for the addition of dimethylallyl pyrophosphate (DMAPP) moieties to the phlorisobutyrophenone core.[4][7] In hops, two key prenyltransferases, HlPT1L and HlPT2, have been identified and functionally characterized.[4][18] These membrane-bound enzymes form a heteromeric complex, or metabolon, that efficiently catalyzes the sequential prenylation steps.[4][18] HlPT1L is responsible for the first prenylation event, while HlPT2 catalyzes the subsequent two prenylations in the β-bitter acid pathway.[4][18] For α-acids like this compound, a single prenylation is required to form deoxythis compound.

The final, and until recently, elusive step in α-acid biosynthesis is the oxidation of deoxy-α-bitter acids to their corresponding α-acids. Recent research has identified α-bitter acid synthase (α-BAS) , specifically the enzyme HlMO18, as the catalyst for this conversion.[19] This enzyme specifically produces the biologically active 6S chiral form of α-bitter acids.[19] Mechanistic studies suggest that α-BAS forms a metabolic complex with upstream enzymes, ensuring the efficient and stereospecific production of the final product.[19]

Gene Expression and Regulation

The biosynthesis of this compound is a tightly regulated process, with gene expression patterns showing strong spatial and temporal control. The expression of key biosynthetic genes, including VPS, is significantly upregulated during the mid-stage of hop cone development, coinciding with the peak accumulation of bitter acids.[3] This coordinated gene expression is likely controlled by a network of transcription factors. Several transcription factors, including those from the MYB, bHLH, and WRKY families, have been implicated in the regulation of bitter acid and prenylflavonoid biosynthesis.[2][10][20] For instance, the overexpression of HlWRKY1 and HlWDR1 has been shown to upregulate the expression of genes in these pathways.[20]

Environmental factors can also influence the expression of genes involved in this compound biosynthesis. For example, heat and water stress have been shown to significantly reduce the expression of VPS, leading to a decline in bitter acid content.[21][22]

Experimental Methodologies: A Practical Guide

The elucidation of the this compound biosynthesis pathway has relied on a suite of advanced molecular biology and analytical chemistry techniques. This section provides an overview of key experimental protocols.

Metabolite Profiling of Hop Bitter Acids

Objective: To quantify the levels of this compound and other bitter acids in hop tissues.

Methodology: High-Performance Liquid Chromatography (HPLC) is the gold standard for the analysis of hop bitter acids.[23][24]

Protocol: HPLC Analysis of Bitter Acids

-

Sample Preparation:

-

Accurately weigh a representative sample of hop cones or isolated lupulin glands.

-

Extract the bitter acids using an appropriate organic solvent, such as methanol or a hexane/methanol mixture.

-

Filter the extract to remove particulate matter.

-

Dilute the extract to an appropriate concentration for HPLC analysis.[24]

-

-

HPLC Conditions:

-

Column: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of acidified water and acetonitrile or methanol is commonly employed.

-

Detection: UV detection at a wavelength of 280 nm or 314 nm is suitable for the quantification of α- and β-acids.

-

-

Quantification:

-

Prepare a standard curve using a certified this compound standard.

-

Integrate the peak area corresponding to this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample based on the standard curve.

-

Data Presentation:

| Compound | Retention Time (min) | Concentration (mg/g) |

| This compound | Insert Value | Insert Value |

| Humulone | Insert Value | Insert Value |

| Adhumulone | Insert Value | Insert Value |

Gene Expression Analysis

Objective: To quantify the transcript levels of genes involved in this compound biosynthesis.

Methodology: Quantitative Real-Time PCR (qRT-PCR) is a sensitive and specific method for measuring gene expression.

Protocol: qRT-PCR Analysis of Biosynthetic Genes

-

RNA Extraction and cDNA Synthesis:

-

Isolate total RNA from hop tissues (e.g., lupulin glands, leaves) using a suitable RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme.

-

-

qRT-PCR:

-

Design gene-specific primers for the target genes (e.g., VPS, HlBCAT1, HlPT1L) and a reference gene (e.g., actin).

-

Perform qRT-PCR using a SYBR Green-based detection method.

-

Include no-template controls and a dissociation curve analysis to ensure the specificity of the amplification.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes using the 2-ΔΔCt method, normalizing to the expression of the reference gene.

-

Data Presentation:

| Gene | Relative Expression (Fold Change) |

| VPS | Insert Value |

| HlBCAT1 | Insert Value |

| HlPT1L | Insert Value |

Visualizing the Pathway and Workflows

To aid in the understanding of the complex processes described, the following diagrams have been generated using Graphviz.

This compound Biosynthesis Pathway

Caption: The biosynthetic pathway of this compound in Humulus lupulus.

Experimental Workflow for Metabolite Profiling

Caption: A typical experimental workflow for the quantification of this compound.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway in Humulus lupulus represents a significant achievement in plant biochemistry. This knowledge provides a powerful toolkit for researchers and industry professionals alike. For hop breeders, it opens the door to marker-assisted selection for varieties with desirable bitter acid profiles. For metabolic engineers, it offers the blueprint for the heterologous production of this compound in microbial hosts, potentially providing a more sustainable and controlled source of this valuable compound.

Future research will likely focus on several key areas. A deeper understanding of the regulatory networks that govern bitter acid biosynthesis will be crucial for fine-tuning the production of these compounds in hops. The characterization of the transport mechanisms that move intermediates between subcellular compartments remains an area ripe for investigation. Finally, the continued exploration of the pharmacological properties of this compound and its derivatives may lead to the development of novel therapeutics. The journey from the hop cone to the clinic is a long one, but it is a journey that is now more navigable than ever, thanks to our detailed understanding of the this compound biosynthesis pathway.

References

-

Okada, Y., & Ito, K. (2001). Cloning and analysis of valerophenone synthase gene expressed specifically in lupulin gland of hop (Humulus lupulus L.). Bioscience, Biotechnology, and Biochemistry, 65(1), 150-155. [Link]

-

Del-Follo-Martinez, A., et al. (2022). Gene Expression of Agronomically Important Secondary Metabolites in cv. ‘USDA Cascade’ Hop (Humulus lupulus L.) Cones during Critical Developmental Stages. Horticulturae, 8(9), 834. [Link]

-

Howard, T. P., et al. (2011). DNA Sequence and Expression Variation of Hop (Humulus lupulus) Valerophenone Synthase (VPS), a Key Gene in Bitter Acid Biosynthesis. PLoS ONE, 6(7), e22727. [Link]

-

Li, H., et al. (2015). A Heteromeric Membrane-Bound Prenyltransferase Complex from Hop Catalyzes Three Sequential Aromatic Prenylations in the Bitter Acid Pathway. Plant Physiology, 167(3), 650-659. [Link]

-

Okada, Y., & Ito, K. (2001). Cloning and analysis of valerophenone synthase gene expressed specifically in lupulin gland of hop (Humulus lupulus L.). Bioscience, Biotechnology, and Biochemistry, 65(1), 150-155. [Link]

-

Okada, Y., & Ito, K. (2002). Bifunctional Activities of Valerophenone Synthase in Hop (Humulus lupulus L.). Journal of the American Society of Brewing Chemists, 60(4), 183-188. [Link]

-

Lucas, K. L., et al. (2018). Disruptions in valine degradation affect seed development and germination in Arabidopsis. Plant Direct, 2(10), e00088. [Link]

-

Li, H., et al. (2015). A heteromeric membrane-bound prenyltransferase complex from hop catalyzes three sequential aromatic prenylations in the bitter acid pathway. Plant Physiology, 167(3), 650-659. [Link]

-

Li, Y., et al. (2022). Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications. International Journal of Molecular Sciences, 23(17), 9373. [Link]

-

Li, Y., et al. (2022). Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications. International Journal of Molecular Sciences, 23(17), 9373. [Link]

-

Eriksen, S., et al. (2021). Gene expression for secondary metabolite biosynthesis in hop (Humulus lupulus L.) leaf lupulin glands exposed to heat and low-water stress. Scientific Reports, 11(1), 5138. [Link]

-

Matoušek, J., et al. (2007). Sequence analysis of a "true" chalcone synthase (chs_H1) oligofamily from hop (Humulus lupulus L.) and PAP1 activation of chs_H1 in heterologous systems. Journal of Agricultural and Food Chemistry, 55(19), 7604-7613. [Link]

-

Wang, G., et al. (2013). Transcriptome analysis of bitter acid biosynthesis and precursor pathways in hop (Humulus lupulus). BMC Plant Biology, 13, 12. [Link]

-

UniProt Consortium. (2023). UniProtKB - Q84N03 (CHS_HUMLU). [Link]

-

Däschner, K., et al. (2001). 3-Hydroxyisobutyrate Dehydrogenase Is Involved in Both, Valine and Isoleucine Degradation in Arabidopsis thaliana. Plant Physiology, 126(2), 643-651. [Link]

-

Novák, P., et al. (2007). Enzymatic Reactions by Five Chalcone Synthase Homologs from Hop (Humulus lupulus L.). Bioscience, Biotechnology, and Biochemistry, 71(6), 1445-1451. [Link]

-

Tsurumaru, Y., et al. (2012). HlPT-1, a membrane-bound prenyltransferase responsible for the biosynthesis of bitter acids in hops. Biochemical and Biophysical Research Communications, 417(1), 393-398. [Link]

-

PubChem. (n.d.). L-valine degradation I. [Link]

-

ResearchGate. (n.d.). Schematic representation of the biosynthesis of bitter acids in hop plants. [Link]

-

ResearchGate. (n.d.). Bitter acid biosynthesis pathway with involved enzymes and intermediates. [Link]

-

Koc, A., et al. (2023). The Expression of Genes Involved in Synthesis of Bitter Acids and Xanthohumol and the Content of These Compounds in Aroma and Bitter Hop under Reduced Nitrogen Fertilisation. International Journal of Molecular Sciences, 24(13), 10834. [Link]

-

Eriksen, S., et al. (2021). Gene expression for secondary metabolite biosynthesis in hop (Humulus lupulus L.) leaf lupulin glands exposed to heat and low-water stress. Scientific Reports, 11(1), 5138. [Link]

-

Patzak, J., et al. (2021). Developmental regulation of lupulin gland-associated genes in aromatic and bitter hops (Humulus lupulus L.). Scientific Reports, 11(1), 22237. [Link]

-

ResearchGate. (n.d.). Biosynthesis of hop bitter acids from branched-chain amino acid (BCAA) precursors. [Link]

-

Zuurbier, K. W. M., et al. (1998). Phlorisovalerophenone synthase, a novel polyketide synthase from hop (Humulus lupulus L.) cones. Phytochemistry, 49(8), 2333-2341. [Link]

-

Gallo, E., et al. (2021). Characterization of phase I and phase II metabolites of hop (Humulus lupulus L.) bitter acids: In vitro and in vivo metabolic profiling by UHPLC-Q-Orbitrap. Journal of Pharmaceutical and Biomedical Analysis, 201, 114107. [Link]

-

ResearchGate. (n.d.). Valine, leucine and isoleucine degradation pathway. [Link]

-

Mishra, A., et al. (2018). Genome-wide transcriptome profiling of transgenic hop (Humulus lupulus L.) constitutively overexpressing HlWRKY1 and HlWDR1 transcription factors. BMC Genomics, 19(1), 738. [Link]

-

Novák, P., et al. (2007). Enzymatic Reactions by Five Chalcone Synthase Homologs from Hop (Humulus lupulus L.). Bioscience, Biotechnology, and Biochemistry, 71(6), 1445-1451. [Link]

-

ResearchGate. (n.d.). Transcriptome analysis of bitter acid biosynthesis and precursor pathways in hop (Humulus lupulus). [Link]

-

ResearchGate. (n.d.). (PDF) Gene expression for secondary metabolite biosynthesis in hop (Humulus lupulus L.) leaf lupulin glands exposed to heat and low-water stress. [Link]

-

PubChem. (n.d.). lupulone and humulone biosynthesis. [Link]

-

Chinese Academy of Sciences. (2023, November 3). Scientists Uncover How Hops Produce Chiral α-Bitter Acids That Give Beer Its Signature Taste. [Link]

-

Kanehisa Laboratories. (n.d.). Valine, leucine and isoleucine degradation - Camellia sinensis (tea plant). [Link]

-

De Keukeleire, J., et al. (2005). SCREENING FOR GENES INVOLVED IN THE BIOSYNTHESIS OF PRENYLATED CHALCONES IN HOPS. Acta Horticulturae, 668, 131-138. [Link]

-

Farag, M. A., et al. (2012). Metabolite profiling and fingerprinting of commercial cultivars of Humulus lupulus L. (hop): a comparison of MS and NMR methods in metabolomics. Metabolomics, 8(3), 492-507. [Link]

-

Farag, M. A., et al. (2012). Metabolite profiling and fingerprinting of commercial cultivars of Humulus lupulus L. (hop): a comparison of MS and NMR methods in metabolomics. Metabolomics, 8(3), 492-507. [Link]

-

ResearchGate. (n.d.). (PDF) Metabolism of Hop-Derived Bitter Acids. [Link]

-

ResearchGate. (n.d.). Gene structure and allelic variations of hop (Humulus lupulus L.) bitter acid biosynthesis genes. [Link]

-

Gross, R. W., & Schwiesow, M. H. (1983). High Performance Liquid Chromatographic Analysis of Hop Alpha- and Beta-Acids. Journal of the American Society of Brewing Chemists, 41(2), 57-60. [Link]

-

ResearchGate. (n.d.). Engineered synthesis of isovaleryl-CoA by E. coli strains. [Link]

-

Whittock, S. P., et al. (2013). Quantitative trait loci in hop (Humulus lupulus L.) reveal complex genetic architecture underlying variation in sex, yield and cone chemistry. BMC Genomics, 14, 362. [Link]

-

De Keukeleire, J., et al. (2003). Formation and accumulation of alpha-acids, beta-acids, desmethylxanthohumol, and xanthohumol during flowering of hops (Humulus lupulus L.). Journal of Agricultural and Food Chemistry, 51(15), 4436-4441. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. A Heteromeric Membrane-Bound Prenyltransferase Complex from Hop Catalyzes Three Sequential Aromatic Prenylations in the Bitter Acid Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning and analysis of valerophenone synthase gene expressed specifically in lupulin gland of hop (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Key Enzymes Involved in the Synthesis of Hops Phytochemical Compounds: From Structure, Functions to Applications [mdpi.com]

- 9. Transcriptome analysis of bitter acid biosynthesis and precursor pathways in hop (Humulus lupulus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Developmental regulation of lupulin gland-associated genes in aromatic and bitter hops (Humulus lupulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. L-valine degradation I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. DNA Sequence and Expression Variation of Hop (Humulus lupulus) Valerophenone Synthase (VPS), a Key Gene in Bitter Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phlorisovalerophenone synthase, a novel polyketide synthase from hop (Humulus lupulus L.) cones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

- 17. tandfonline.com [tandfonline.com]

- 18. A heteromeric membrane-bound prenyltransferase complex from hop catalyzes three sequential aromatic prenylations in the bitter acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Scientists Uncover How Hops Produce Chiral α-Bitter Acids That Give Beer Its Signature Taste----Chinese Academy of Sciences [english.cas.cn]

- 20. Genome-wide transcriptome profiling of transgenic hop (Humulus lupulus L.) constitutively overexpressing HlWRKY1 and HlWDR1 transcription factors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gene expression for secondary metabolite biosynthesis in hop (Humulus lupulus L.) leaf lupulin glands exposed to heat and low-water stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. SCREENING FOR GENES INVOLVED IN THE BIOSYNTHESIS OF PRENYLATED CHALCONES IN HOPS - ishs [ishs.org]

- 24. agraria.com.br [agraria.com.br]

An In-depth Technical Guide to the Degradation Products of Cohumulone

Abstract

Cohumulone, a principal α-acid found in the hop plant (Humulus lupulus), is a critical precursor to the iso-α-acids that impart the characteristic bitterness to beer. However, its chemical instability under various environmental and process conditions leads to a complex array of degradation products. This guide provides a comprehensive examination of the degradation pathways of this compound, focusing on oxidative, thermal, and photochemical mechanisms. We will explore the primary degradation products, such as humulinones and hulupinic acid, detail the analytical methodologies for their characterization, and discuss the implications for product quality and stability in the brewing industry and beyond. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of hop acid chemistry.

Introduction: The Significance of this compound

This compound is one of the three major α-acids in hops, alongside humulone and adhumulone.[1] These compounds are biosynthesized within the lupulin glands of the female hop cone and are paramount to the brewing process.[2] While not bitter themselves, α-acids undergo thermal isomerization during wort boiling to form iso-α-acids, the primary source of beer's bitterness.[3][4]

The relative percentage of this compound in the total α-acid fraction is variety-dependent, typically ranging from 20% to 50%.[1] Historically, high this compound levels have been associated with a "harsher" bitterness, a perception that has influenced hop breeding programs.[1][5] Beyond its role in brewing, the study of this compound and its derivatives is gaining traction in pharmaceutical research for their potential biological activities.

The stability of this compound is a critical factor, as its degradation can significantly impact the final bitterness and flavor profile of beer and the purity of derived compounds.[6] Degradation is primarily driven by three factors: oxidation, heat, and light.[7] Understanding these degradation pathways is essential for quality control, process optimization, and the development of stable formulations.

Oxidative Degradation of this compound

Oxidation is a major pathway for this compound degradation, particularly during hop storage and processing.[8] The presence of oxygen, especially at ambient temperatures, can lead to the formation of a variety of oxidized products.[9]

Mechanism of Oxidation and Key Products

The primary products of this compound oxidation are humulinones .[10][11] This transformation is a peroxidation reaction that adds a hydroxyl group to the molecule, making it more polar and water-soluble than its parent α-acid.[11][12] While the exact mechanism is still under investigation, it is understood to be a significant pathway, especially in aged or improperly stored hops.[10]

When hops are oxidized, the α-acids, including this compound, are converted into humulinones.[8] This process can occur within days, especially in hop pellets where the lupulin glands are ruptured, increasing exposure to atmospheric oxygen.[12][13]

Another significant, albeit further downstream, degradation product is hulupinic acid . This non-bitter compound can be formed from the degradation of hulupones, which are themselves oxidation products of β-acids.[5] While not a direct product of this compound, its formation is part of the broader oxidative degradation cascade of hop resins.

Oxidation of this compound can also produce isobutyric acid, which contributes a distinct rancid or cheesy odor, negatively impacting aroma.[1]

Impact on Bitterness and Flavor

Humulinones are bitter compounds, estimated to be about 66% as bitter as iso-α-acids.[11][14] Their increased solubility means they can be readily extracted into beer, particularly during dry hopping, where boiling does not occur.[12][13] Therefore, the oxidative state of hops can significantly influence the final bitterness of the beer, sometimes in unexpected ways. The degradation of α-acids reduces the potential for iso-α-acid formation, but this loss in bitterness is partially offset by the contribution from the newly formed humulinones.[15]

Thermal Degradation of this compound

Heat is another critical factor influencing the stability of this compound and its isomerized form, iso-cohumulone.

Isomerization vs. Degradation

During the wort boiling process, the desired reaction is the thermal isomerization of α-acids to iso-α-acids.[4] This acyloin-type ring contraction is highly temperature-dependent.[16] However, prolonged or excessive heating leads to the degradation of both the parent α-acids and the newly formed iso-α-acids.[16] Losses of iso-α-acids become significant when boiling continues beyond two half-lives of the α-acid concentration.[16]

Key Thermal Degradation Products

The thermal degradation of iso-α-acids, including iso-cohumulone, is a complex process that can result in a significant loss of bitterness.[7] Studies have shown that storing beer at elevated temperatures (e.g., 37-40°C) leads to a rapid decrease in iso-α-acid concentration.[6] The degradation follows first-order kinetics, with a higher activation energy for degradation than for isomerization.[7][16]

While the specific structures of all thermal degradation products are not fully elucidated, the process is known to adversely affect both the intensity and quality of bitterness.[17] The trans-isomers of iso-α-acids are notably less stable and more susceptible to proton-catalyzed cyclization reactions, especially during storage in the dark.[3][17] This leads to the formation of non-volatile, harsh-tasting tri- and tetracyclic degradation products .[3][17]

Photochemical Degradation of this compound

Exposure to light, particularly in the UV to 500 nm range, initiates a cascade of photochemical reactions that degrade hop-derived bittering compounds.[18]

The "Lightstruck" or "Skunky" Flavor

The most well-known consequence of photochemical degradation in beer is the formation of 3-methyl-2-butene-1-thiol (MBT), which imparts a "lightstruck" or "skunky" off-flavor.[3][18] This reaction is initiated when riboflavin (a sensitizer) is excited by light and interacts with iso-α-acids.[19][20] This interaction leads to the photolytic cleavage of the isohexenoyl side chain from the iso-α-acid molecule, generating a reactive radical.[3] This radical is a precursor to the formation of MBT in the presence of sulfur compounds.[19]

Mechanism of Photodegradation

The initial event in the photodegradation of iso-α-acids and humulinones is electron abstraction from the ionized β-tricarbonyl chromophore, a common feature of these molecules.[19] This process generates reactive triacylmethyl radicals.[19] The subsequent radicaloid decomposition leads to the formation of not only the precursors for MBT but also volatile aldehydes, which can contribute to stale or cardboard-like off-flavors.[19]

While direct photochemical rearrangement of this compound to trans-iso-cohumulone can occur, it is the degradation of the isomerized products in the final beverage that is of greatest concern for flavor stability.[18][21]

Summary of Degradation Products

The degradation of this compound is a multifaceted process yielding a diverse range of chemical entities depending on the conditions. The key products and their formation pathways are summarized below.

| Degradation Condition | Precursor Compound | Key Degradation Product(s) | Impact |

| Oxidation | This compound | Humulinones | Contributes bitterness (approx. 66% of iso-α-acids)[11][14] |

| This compound | Isobutyric Acid | Rancid, cheesy off-aroma[1] | |

| Thermal Stress | Iso-cohumulone (trans-isomer) | Tri- and tetracyclic products | Harsh, lingering bitterness[3][17] |

| Photochemical | Iso-cohumulone | 3-methyl-2-butene-1-thiol (MBT) | "Skunky" or "lightstruck" off-flavor[3] |

| Iso-cohumulone | Volatile Aldehydes | Stale, cardboard off-flavor[19] |

Visualization of Degradation Pathways

To better illustrate the relationships between this compound and its primary degradation products, the following diagrams outline the key transformation pathways.

Caption: Major degradation pathways of this compound.

Analytical Methodologies: A Validating Protocol

Accurate identification and quantification of this compound and its degradation products are crucial for quality control and research. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), typically coupled with UV or Mass Spectrometry (MS) detection, are the gold-standard techniques.[9][16]

Experimental Workflow for UPLC-UV Analysis

The following protocol describes a self-validating system for the analysis of hop acids.

Caption: UPLC workflow for hop acid analysis.

Detailed Step-by-Step Protocol

This protocol is adapted from established methods for hop acid analysis.[9][22][23]

A. Reagents and Materials:

-

Methanol (HPLC Grade)

-

Formic Acid (ACS Grade)

-

Ultrapure Water

-

Certified Hop Extract Standard (e.g., ASBC ICE-3)[9]

-

Syringe filters (0.45 µm nylon)

-

Hop/Beer Samples

B. Preparation of Mobile Phase and Extraction Solvent:

-

Extraction Solvent: Prepare a solution of 85% Methanol and 15% Ultrapure Water, acidified with 0.025% (v/v) formic acid.[22] Filter and degas.

-

Mobile Phase: The extraction solvent can often serve as the isocratic mobile phase for a rapid analysis.[22]

C. Standard Preparation (Self-Validation Step 1: Calibration):

-

Accurately weigh and dissolve the certified standard (e.g., ICE-3) in the extraction solvent to create a stock solution. The certificate of analysis will provide the concentration of this compound.[9]

-

Perform serial dilutions of the stock solution to create a set of at least 5 calibration standards with this compound concentrations spanning the expected sample range (e.g., 0.08 to 0.250 mg/mL).[22]

D. Sample Preparation:

-

For Hops/Pellets: Accurately weigh ~2.5 g of pellets or ground hops.[13]

-

Add a known volume of extraction solvent (e.g., 50 mL).[13]

-

Stir or sonicate for a defined period (e.g., 60 minutes stirring or 5 minutes sonication) to ensure complete extraction.[13][22]

-

Filter the extract through medium porosity filter paper.

-

Dilute to a final known volume (e.g., in a 50 mL volumetric flask) with the extraction solvent.

-

Filter the final solution through a 0.45 µm nylon syringe filter prior to injection.[22]

E. UPLC-UV Instrument Conditions:

-

Column: C18 reverse-phase column (e.g., Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm).[22]

-

Flow Rate: 0.8 mL/min.[22]

-

Mobile Phase: Isocratic, 85% Methanol / 15% Water / 0.025% Formic Acid.[22]

-

Injection Volume: 5-50 µL.[22]

-

UV Detection Wavelength: 326 nm for α-acids or 270 nm for humulinones.[13][22]

F. System Validation and Analysis Sequence:

-

System Suitability (Self-Validation Step 2): Inject a mid-range calibration standard five times. Calculate the relative standard deviation (RSD) for retention time and peak area. The system is deemed suitable if RSD is < 2%.

-

Calibration Curve: Inject the calibration standards from low to high concentration. Plot peak area vs. concentration and perform a linear regression. The correlation coefficient (r²) must be > 0.995.

-

Sample Analysis: Inject a blank (mobile phase), followed by the prepared samples in triplicate. Inject a calibration standard periodically (e.g., every 10 sample injections) to verify instrument stability.

G. Data Analysis:

-

Identify peaks based on retention time comparison with the certified standard. This compound typically elutes before humulone and adhumulone.[23]

-

Quantify the concentration of this compound and its degradation products (if standards are available) using the generated calibration curve.

Conclusion and Future Outlook

The degradation of this compound is a complex yet critical area of study with direct implications for product quality in the brewing industry and for the purity of compounds in pharmaceutical applications. Oxidative, thermal, and photochemical pathways all contribute to the transformation of this key α-acid into a variety of products, including humulinones, cyclic compounds, and precursors to potent off-flavors.

By understanding the mechanisms behind this degradation and employing robust, validated analytical methods like UPLC, researchers and industry professionals can better control for these changes. This knowledge enables improved storage protocols for raw materials, optimization of processing parameters to minimize unwanted reactions, and ultimately, the creation of more stable and consistent final products. Future research should continue to focus on elucidating the structures of less-characterized degradation products and exploring novel strategies to mitigate their formation.

References

- Degradation of beer bitterness: Investigating thermolysis rate constants of iso-alpha acids. American Chemical Society. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYigTz5JCfSKwYdXr-x4UdY8_THgclwrOyXauIz-1PgbgkNfd8XljU-yZOIBkNw227CoGBuK9mb_39oq0XcjYVFW-6dhJqCkiT4UkAuQ-TYAvCKwDty10XT7_ZsB7akTCRbJePNtCS5tBHSqA2bBONKpHKTFsjTcx-CsMVbeP5DAq094nttI3N-Ibt47J9FyCkKS83hGurEb6uf17kTYm9e0e-jlkNdo6wwi0vupTRDRU6r82uEOBYap7-DT8=]

- Isomerization and degradation kinetics of hop (Humulus lupulus) acids in a model wort-boiling system. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17995862/]

- Beers Bitter Compounds A Detailed Review on Iso-α-acids: Current Knowledge of the Mechanisms for their Formation and Degradation. Brewing Science. [URL: https://www.brewingscience.de/index.php?tpl=table_of_contents&year=2014&issue=11/12]

- Beer's Bitter Compounds – A Detailed Review on Iso-α-acids. Brewing Science. [URL: https://www.brewingscience.de/index.php?option=com_content&view=article&id=1328&Itemid=158]

- Iso-α-acids, bitterness and loss of beer quality during storage. ResearchGate. [URL: https://www.researchgate.net/publication/372990610_Iso-a-acids_bitterness_and_loss_of_beer_quality_during_storage]

- Why Humulinones are Key Bitter Constituents Only After Dry Hopping: Comparison With Other Belgian Styles. ResearchGate. [URL: https://www.researchgate.net/publication/330541999_Why_Humulinones_are_Key_Bitter_Constituents_Only_After_Dry_Hopping_Comparison_With_Other_Belgian_Styles]

- Increasing Bitterness By Dry Hopping. Scott Janish. [URL: https://scottjanish.com/increasing-bitterness-by-dry-hopping/]

- Chemometric studies of hops degradation at different storage forms using UV-Vis, NIRS and UPLC analyses. SciELO. [URL: https://www.scielo.br/j/cta/a/sZJvKk9sCgQ8c7hymCqYhLx/?

- Chemometric studies of hops degradation at different storage forms using UV-Vis, NIRS and UPLC analyses. SciELO. [URL: https://www.scielo.br/j/cta/a/sZJvKk9sCgQ8c7hymCqYhLx/?

- CHEMISTRY OF HOP CONSTITUENTS: VIII.* OXIDATION OF HUMULONE AND this compound. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/CHEMISTRY-OF-HOP-CONSTITUENTS%3A-VIII.*-OXIDATION-OF-Cook-Howard/44e451b68074d6f78082998a4d4680875ddf7495]

- Continuous-Flow Photochemical Isomerization of Humulones to Isohumulones. MDPI. [URL: https://www.mdpi.com/2304-6732/9/10/297]

- Formation of Humulinones in Hops and Hop Pellets And Its Implication For Dry-Hopped Beers. Mundiconvenius. [URL: https://www.mundiconvenius.com/wp-content/uploads/2016/09/2016_TQ_53_1_0227_01.pdf]

- hulupones | The Oxford Companion to Beer. Craft Beer & Brewing. [URL: https://beerandbrewing.com/dictionary/b9n5O9kP5k/]

- Humulinone Formation in Hops and Hop Pellets and Its Implications for Dry Hopped Beers. Hopsteiner. [URL: https://www.hopsteiner.

- (PDF) Degradation of Iso-α-Acids During Wort Boiling. ResearchGate. [URL: https://www.researchgate.net/publication/289531584_Degradation_of_Iso-a-Acids_During_Wort_Boiling]

- Review: Impact of Dry Hopping on Beer Flavor Stability. JSciMed Central. [URL: https://www.jscimedcentral.com/Food-Processing/food-processing-4-1033.pdf]

- Formation and accumulation of alpha-acids, beta-acids, desmethylxanthohumol, and xanthohumol during flowering of hops (Humulus lupulus L.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/16114830/]

- Hop Science III: Bitterness. Suregork Loves Beer. [URL: http://beergraphs.com/bb/383-hop-science-iii-bitterness/]

- Hops don't like to get old, either. BarthHaas. [URL: https://www.barthhaas.com/resources/blog/hops-dont-like-to-get-old-either]

- Isomerization and Degradation Kinetics of Hop ( Humulus lupulus ) Acids in a Model Wort-Boiling System. ResearchGate. [URL: https://www.researchgate.net/publication/5679901_Isomerization_and_Degradation_Kinetics_of_Hop_Humulus_lupulus_Acids_in_a_Model_Wort-Boiling_System]

- HPLC Analysis of α- and β-Acids in Hops. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/pdf/10.1021/ed100378z]

- This compound | The Oxford Companion to Beer. Craft Beer & Brewing. [URL: https://beerandbrewing.com/dictionary/wUo7O0Yp2s/]

- (PDF) Bitterness Intensity of Oxidized Hop Acids: Humulinones and Hulupones. ResearchGate. [URL: https://www.researchgate.net/publication/305380585_Bitterness_Intensity_of_Oxidized_Hop_Acids_Humulinones_and_Hulupones]

- The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9954006/]

- Photooxidative degradation of beer bittering principles: a key step on the route to lightstruck flavor formation in beer. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/15740029/]

- Photochemistry and beer. Journal of Chemical Education. [URL: https://pubs.acs.org/doi/pdf/10.1021/ed052p254]

- The Qualitative and Quantitative Analysis of α-Acids in Hops and Beers by UHPLC with UV Detection. PE Polska. [URL: https://www.pe.polska.pl/pdf/zasoby/aplikacje/the-qualitative-and-quantitative-analysis-of-a-acids-in-hops-and-beers-by-uhplc-with-uv-detection.pdf]

- Photooxidative degradation of beer bittering principles: product analysis with respect to lightstruck flavour formation. Photochemical & Photobiological Sciences (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2005/pp/b418299a]

- Chemistry of Hop Aroma in Beer. Master Brewers Association of the Americas. [URL: https://www.mbaa.com/publications/tq/tqonline/abstracts/tq96/tq-33-0051.htm]

- Humulus Lupulus: Hop Alpha-acids Isomerization – A Review. Brewing Science. [URL: https://www.brewingscience.de/index.php?tpl=table_of_contents&year=2018&issue=11/12]

- Understanding Hop Alpha Acids: Are Cohumulones Really Harsh?. BeerSmith. [URL: https://beersmith.com/blog/2016/11/07/understanding-hop-alpha-acids-are-cohumulones-really-harsh/]

Sources

- 1. beerandbrewing.com [beerandbrewing.com]

- 2. Formation and accumulation of alpha-acids, beta-acids, desmethylxanthohumol, and xanthohumol during flowering of hops (Humulus lupulus L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. brewingscience.de [brewingscience.de]

- 4. Hop Science III: Bitterness | Suregork Loves Beer [beer.suregork.com]

- 5. The Stability of Hop (Humulus lupulus L.) Resins during Long-Period Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Degradation of beer bitterness: Investigating thermolysis rate constants of iso-alpha acids - American Chemical Society [acs.digitellinc.com]

- 8. barthhaas.com [barthhaas.com]

- 9. scielo.br [scielo.br]

- 10. researchgate.net [researchgate.net]

- 11. scottjanish.com [scottjanish.com]

- 12. hopsteiner.us [hopsteiner.us]

- 13. mundiconvenius.pt [mundiconvenius.pt]

- 14. researchgate.net [researchgate.net]

- 15. beerandbrewing.com [beerandbrewing.com]

- 16. Isomerization and degradation kinetics of hop (Humulus lupulus) acids in a model wort-boiling system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Beers Bitter Compounds A Detailed Review on Iso-α-acids: Current Knowledge of the Mechanisms for their Formation and Degradation | BrewingScience [brewingscience.de]

- 18. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 19. Photooxidative degradation of beer bittering principles: a key step on the route to lightstruck flavor formation in beer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Photooxidative degradation of beer bittering principles: product analysis with respect to lightstruck flavour formation - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. scielo.br [scielo.br]

- 23. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 24. pepolska.pl [pepolska.pl]

A Technical Guide to the Preliminary Biological Activities of Cohumulone

Introduction: Unveiling the Potential of a Hop-Derived Bitter Acid

Cohumulone is a prominent member of the α-acid family of compounds found in the resin of hop cones (Humulus lupulus L.).[1] Alongside its analogues, humulone and adhumulone, this compound is traditionally recognized for contributing to the characteristic bitterness of beer.[2] The acyl side-chain of this compound is biosynthetically derived from the branched-chain amino acid valine.[3][4] Beyond its role in brewing, a growing body of preliminary research has identified this compound and its related compounds as possessing a spectrum of promising biological activities. These activities position this compound as a molecule of significant interest for researchers in pharmacology and drug development.

This technical guide provides an in-depth overview of the foundational studies investigating the biological effects of this compound. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of key findings, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms. We will delve into the anticancer, anti-inflammatory, anti-angiogenic, antimicrobial, and metabolic regulatory properties attributed to this fascinating natural product.

Chapter 1: Anticancer and Cytotoxic Properties

Preliminary investigations suggest that hop-derived bitter acids, including this compound, possess notable anticancer potential. The primary mechanism explored to date is the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[1] While much of the specific research has focused on the related hop compound xanthohumol, the findings provide a strong rationale for investigating this compound's activity through similar pathways. Xanthohumol has been shown to trigger apoptosis in various cancer cell lines, including colon, prostate, and lung cancer, through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[5][6][7] This involves the activation of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3, caspase-7), cleavage of Poly(ADP-ribose) Polymerase (PARP), and downregulation of anti-apoptotic proteins like Bcl-2.[5][7]

Experimental Workflow: Assessing Cytotoxicity and Apoptosis

A logical workflow to determine the anticancer effects of this compound begins with assessing its general cytotoxicity to establish effective concentration ranges, followed by specific assays to confirm apoptosis as the mode of cell death.

Caption: Workflow for Investigating Anticancer Activity.

Quantitative Data: Cytotoxicity of Hop-Related Compounds

While specific IC50 values for pure this compound against a wide array of cancer cell lines are still emerging in the literature, data from related hop compounds and extracts demonstrate significant cytotoxic activity.

| Compound/Extract | Cell Line | Cancer Type | IC50 Value | Citation |

| Xanthohumol | PC-3 | Prostate Cancer | 7.67 µM (at 48h) | [8] |

| Xanthohumol | HCT116 | Colon Cancer | 40.8 µM | [9] |

| Xanthohumol | HT-29 | Colon Cancer | 50.2 µM | [9] |

| Xanthohumol | HepG2 | Liver Cancer | 25.4 µM | [9] |

| Lupulone | MCF-7 | Breast Cancer | 3.7 - 16.6 µg/mL | [10] |

| Lupulone | PC-3 | Prostate Cancer | 3.7 - 4.4 µg/mL | [10] |

Chapter 2: Anti-inflammatory Mechanisms

Chronic inflammation is a key driver of numerous diseases. Hop bitter acids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of two key pathways: cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB).[11][12]

The COX-2 enzyme is responsible for producing prostaglandins, which are pro-inflammatory mediators. Hop extracts have been shown to selectively inhibit COX-2 over the constitutively expressed COX-1 isoform, which is critical for maintaining the gastrointestinal lining.[13] This selectivity is a highly desirable trait for anti-inflammatory drugs, as it suggests a potentially lower risk of gastric side effects compared to non-selective NSAIDs like ibuprofen.[1][14]

The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[12][15] Hop compounds have been shown to inhibit the activation and nuclear translocation of NF-κB, thereby suppressing the downstream inflammatory cascade.[12][16][17]

Signaling Pathway: this compound's Anti-inflammatory Action

Caption: Endothelial Cell Tube Formation Assay Workflow.

Chapter 4: Antimicrobial Activity

Hop acids have been used for centuries as natural preservatives in beer, owing to their ability to inhibit the growth of spoilage microorganisms. [18]Modern research has confirmed these antimicrobial properties, showing that this compound and other hop compounds are particularly effective against Gram-positive bacteria, including pathogenic strains like Staphylococcus aureus and food spoilage organisms like Lactobacillus acidophilus. [19][20][21]The antimicrobial efficacy of hop extracts shows a strong inverse correlation with their this compound content, indicating that this compound is a primary contributor to this activity. [19]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. While data for pure this compound is limited, studies on hop extracts clearly link this compound content to antimicrobial potency.

| Organism | Extract/Compound | MIC Value (µg/mL) | Citation |

| Staphylococcus aureus ATCC 29213 | Hop Cone Extract | 31.3 | [20] |

| Staphylococcus aureus ATCC 29213 | Hop Infructescence Extract | 10 - 40 | [22] |

| Lactobacillus acidophilus ATCC 4356 | αβ-Acids Rich Fraction | 26.1 | [19] |

| Lactobacillus acidophilus ATCC 4356 | β-Acids Rich Fraction | 20.8 | [19] |

Chapter 5: Anti-Diabetic and Metabolic Effects

Metabolic syndrome, characterized by insulin resistance, dyslipidemia, and obesity, is a major global health concern. Iso-α-acids, the isomerized forms of α-acids like this compound that are produced during the brewing process, have shown significant potential in mitigating metabolic dysregulation. [23] Studies in diabetic mouse models have shown that iso-cohumulone can significantly reduce plasma levels of triglycerides and free fatty acids. [11]The primary mechanism is believed to be the activation of Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα and PPARγ. [23]These nuclear receptors are crucial regulators of fatty acid and carbohydrate metabolism. [24][25]Activation of PPARγ, the target of thiazolidinedione (TZD) anti-diabetic drugs, improves insulin sensitivity, while PPARα activation helps regulate lipid metabolism. [23]By activating both receptors, isohumulones can improve glucose tolerance and reduce insulin resistance without the significant weight gain associated with some TZD drugs. [23]

Signaling Pathway: PPARγ Activation by Isothis compound

Caption: PPARγ Pathway Activation by Isothis compound.

Appendix: Detailed Experimental Protocols

A.1 MTT Cell Viability Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Plating: Seed cancer cells (e.g., PC-3, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (and a vehicle control). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis. [13][23]

A.2 Annexin V / Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed 1-2 x 10^5 cells in a 6-well plate and treat with this compound (at the predetermined IC50 concentration) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains. [10][11][19]

A.3 Broth Microdilution MIC Assay

This protocol determines the minimum inhibitory concentration (MIC) of this compound against a specific bacterial strain.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for S. aureus). The final volume in each well should be 50 µL.

-

Inoculum Preparation: Grow the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (i.e., no turbidity) compared to the positive control. [2][26]

A.4 In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test assesses the effect of a compound on glucose clearance in an animal model.

-

Animal Model: Use an appropriate mouse model, such as high-fat diet-fed C57BL/6 mice to induce insulin resistance. Administer isothis compound (or vehicle) via oral gavage or in the diet for a specified period (e.g., 4-8 weeks).

-

Fasting: Fast the mice for 5-6 hours prior to the test, with free access to water.

-

Baseline Glucose: Obtain a baseline blood glucose reading (t=0) from a small tail snip using a glucometer.

-

Glucose Administration: Administer a bolus of glucose (typically 1-2 g/kg body weight) via oral gavage.